2-isocyanatoacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

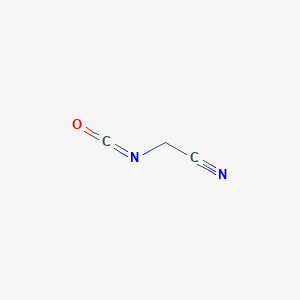

2-Isocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂O. It is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-CN). This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isocyanatoacetonitrile can be synthesized through various methods. One common approach involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. This reaction proceeds efficiently at low temperatures and produces volatile byproducts .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method entails the reaction of amines with phosgene (COCl₂) to form isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isocyanatoacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature.

Major Products:

Oxidation: Oxides of the original compound.

Reduction: Primary amines.

Substitution: Urethanes and ureas.

Wissenschaftliche Forschungsanwendungen

2-Isocyanatoacetonitrile has diverse applications in scientific research:

Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.

Industry: It is used in the production of polyurethanes, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2-isocyanatoacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in forming urethane and urea linkages, which are essential in various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Similar in reactivity but differs in the presence of a phenyl group.

Methyl isocyanate: Similar in structure but has a methyl group instead of a nitrile group.

Ethyl isocyanate: Similar in structure but has an ethyl group instead of a nitrile group.

Uniqueness: 2-Isocyanatoacetonitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to other isocyanates .

Biologische Aktivität

2-Isocyanatoacetonitrile (CAS Number: 105-55-5) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to an acetonitrile moiety. Its molecular formula is C3H3N3O, and it exhibits properties typical of isocyanates, including high reactivity with nucleophiles.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of acetonitrile with phosgene or by direct conversion from corresponding amines. The following table summarizes different synthetic routes:

| Method | Reagents | Conditions |

|---|---|---|

| Phosgenation | Acetonitrile, Phosgene | Room temperature, inert atmosphere |

| Direct amination | Acetonitrile, Isocyanate precursor | Reflux in organic solvent |

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties . A study demonstrated its ability to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

-

Antitumor Efficacy in Cell Lines

- A study investigated the effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase-3 activation.

-

Antimicrobial Testing

- A series of antimicrobial assays tested this compound against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.

- Time-kill studies demonstrated a rapid bactericidal effect within 4 hours of exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution in biological systems. Due to its small molecular size and polar nature, it is expected to have high solubility in aqueous environments. However, detailed pharmacokinetic studies are still needed to fully understand its metabolism and excretion pathways.

Eigenschaften

IUPAC Name |

2-isocyanatoacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVJYRUMXFJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.